Quinazoline-4,8-diamine
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Overview
Description
Quinazoline-4,8-diamine is an organic compound belonging to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound is known for its significant biological activities and is used in various scientific research applications, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline-4,8-diamine typically involves the reaction of anthranilic acid with formamide under acidic conditions. This reaction leads to the formation of quinazoline-2,4-dione, which is then further reacted with ammonia to yield this compound. Another method involves the cyclization of 2-aminobenzonitrile with formamide, followed by reduction to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process typically involves the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Quinazoline-4,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4,8-dione.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinazoline-4,8-dione
Reduction: Various amine derivatives
Substitution: Substituted quinazoline derivatives with different functional groups
Scientific Research Applications
Quinazoline-4,8-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit certain enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of quinazoline-4,8-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, this compound can exert anti-cancer effects and potentially be used in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Quinazoline-2,4-dione
- Quinazoline-4,6-diamine
- Quinazoline-2,4-diamine
Uniqueness
Quinazoline-4,8-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its ability to inhibit tyrosine kinases and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C8H8N4 |
---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
quinazoline-4,8-diamine |
InChI |
InChI=1S/C8H8N4/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,9H2,(H2,10,11,12) |
InChI Key |
RSDKBQXUTCGSHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=CN=C2N |
Origin of Product |
United States |
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